2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, dimethylamino, methoxyphenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate typically involves multiple steps, starting with the preparation of the cyclohexyl and phenylamino components. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to form the carbon-phosphorus bonds necessary for this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl and phenylamino components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis to create complex molecules with specific functional groups.
Biology: This compound may have potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-methoxyphenyl)(phenylamino)methyl)phosphinate include:
- 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(phenylamino)methyl)(4-(dimethylamino)phenyl)phosphinate
- Other phosphinate derivatives with varying substituents on the cyclohexyl and phenylamino groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-[[anilino-(4-methoxyphenyl)methyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N2O3P/c1-23(2)30-21-12-24(3)22-31(30)37-38(35,29-19-15-27(16-20-29)34(4)5)32(33-26-10-8-7-9-11-26)25-13-17-28(36-6)18-14-25/h7-11,13-20,23-24,30-33H,12,21-22H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMWTDSMORHIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)OC)NC4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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